molecular formula C20H22ClNO6 B1596559 Berberine chloride dihydrate CAS No. 5956-60-5

Berberine chloride dihydrate

Cat. No.: B1596559
CAS No.: 5956-60-5
M. Wt: 407.8 g/mol
InChI Key: NWMNHQUPWGJEKI-UHFFFAOYSA-M
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Description

Berberine chloride dihydrate is a natural quaternary ammonium alkaloid derived from various plants, including Coptis chinensis and Berberis species. It is commonly used in traditional medicine for its antimicrobial, anti-inflammatory, and antidiarrheal properties. The compound is known for its bright yellow color and is often used in the form of its chloride salt for enhanced solubility and stability.

Mechanism of Action

Target of Action

Berberine chloride dihydrate, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various biological processes, including inflammation, apoptosis, autophagy, and oxidative stress .

Mode of Action

This compound exerts its effects by interacting with its targets and modulating their activities. For instance, it can suppress the activation of NF-κB, a key transcription factor involved in inflammation and immune responses . It also regulates the activities of AMPK, SIRT-1, and HIF-1α, which are important in energy metabolism and cellular responses to stress . Furthermore, berberine can modulate the activities of PI3K, Akt, and JAK-2, which are involved in cell survival, growth, and proliferation .

Biochemical Pathways

This compound affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . For example, it can inhibit the NF-κB signaling pathway, thereby reducing inflammation . It can also activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Moreover, berberine can modulate the PI3K/Akt pathway, which is crucial for cell survival and growth .

Result of Action

The action of this compound results in various molecular and cellular effects. It can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation . In addition, berberine can modulate lipid and glucose metabolism . It also shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gut microbiota can convert berberine into absorbable dihydroberberine, which shows a nearly 5-fold higher intestinal absorption rate than berberine . The dihydroberberine is then oxidized back to berberine after absorption into the intestinal cells . This suggests that the gut microbiota can significantly influence the bioavailability and efficacy of berberine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Berberine chloride dihydrate can be synthesized through the recrystallization of berberine chloride from water. The process involves dissolving berberine chloride in water and allowing it to crystallize slowly at room temperature. The dihydrate form is obtained by controlling the temperature and humidity conditions during the crystallization process .

Industrial Production Methods: In industrial settings, this compound is produced through a series of extraction and purification steps. The raw material, typically derived from plant sources, undergoes extraction using solvents such as ethanol or methanol. The extract is then purified through filtration and recrystallization to obtain the dihydrate form. The final product is dried and packaged for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Berberine chloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Berberine chloride dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Berberine hydrochloride: A more soluble form of berberine used for enhanced absorption.

    Dihydroberberine: A metabolite of berberine with similar cellular effects.

    Berberrubine: An oxidation product of berberine with distinct pharmacological properties.

Uniqueness: Berberine chloride dihydrate is unique due to its specific hydration state, which influences its solubility, stability, and bioavailability. Compared to other forms like berberine hydrochloride and dihydroberberine, the dihydrate form offers a balance between solubility and stability, making it suitable for various pharmaceutical applications .

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMNHQUPWGJEKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5030820
Record name Berberine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-60-5
Record name Berberine chloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berberine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERBERINE CHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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